Samarium(3+);tribromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

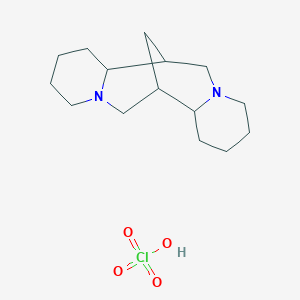

Samarium(III) tribromide (SmBr3) is a chemical compound composed of samarium and bromine atoms. It is a yellow-white solid that is soluble in water and is used in various scientific applications. SmBr3 is a coordination compound with a trigonal planar geometry, and its structure is similar to that of other samarium halides. SmBr3 has several interesting properties, such as its ability to form coordination complexes, its strong oxidizing power, and its ability to act as an electron transfer agent.

Scientific Research Applications

Medical Applications and Radionuclide Production

Samarium-153 is a medical radionuclide utilized in nuclear medicine for bone pain palliation or imaging of the skeleton. It is produced in a nuclear research reactor by irradiating an enriched samarium-152 target with a high flux of thermal neutrons. A study explored the separation of samarium from europium impurities, enhancing the use of samarium-153 in radiopharmaceuticals through solvent extraction with ionic liquids. This process is crucial for producing high-purity samarium-153 free from long-lived europium-154 impurities (Voorde, Van Hecke, Binnemans, & Cardinaels, 2020).

Material Science and Nanotechnology

Research has demonstrated the potential of samarium compounds in materials science, such as their encapsulation within carbon nanotubes. These advances are crucial for developing next-generation radiopharmaceuticals. Anhydrous samarium(III) chloride is highlighted as an excellent candidate for achieving high filling efficiency within single-walled carbon nanotubes, showcasing a method for the synthesis of anhydrous samarium(III) chloride from samarium(III) oxide (Martinčić et al., 2016).

Luminescence Applications

Samarium(III) complexes have shown exceptional efficiency as luminescent materials for applications such as biphotonic microscopy. A specific study demonstrated the use of a samarium(III) complex for emissive species in two-photon microscopy experiments, highlighting its potential in visible and near-infrared spectral ranges (Bui et al., 2015).

Advanced Separation Techniques

In the context of advanced separation techniques, samarium compounds have been investigated for their role in the hydrometallurgical recovery and separation processes. This includes the separation of samarium(III) and cobalt(II) from simulated waste solutions, paving the way for the synthesis of samarium and cobalt oxides nanoparticles. Such processes are vital for recycling and sustainable use of rare earth metals (Swain, Mishra, & Acharya, 2020).

Luminescent Molecular Sensors

Samarium(III) complexes are also explored as luminescent molecular sensors for monitoring the progress of photopolymerization processes and controlling the thickness of polymer coatings. This application demonstrates the versatility of samarium complexes in industrial processes, where their luminescent properties can be harnessed for real-time monitoring and quality control (Topa et al., 2018).

Safety and Hazards

Future Directions

Samarium is an efficient reducing agent, a radical generator in cyclization, and a cascade addition reaction . Its role in numerous C-C and C-X (X = hetero atom) bond-forming transformations has been established . This makes it an exceptional chemo-selective and stereoselective reagent . The reactivity of the samarium catalyst/reagent is remarkably enhanced in the presence of various additives, ligands, and solvents through effective coordination and an increase in reduction potential . This suggests that Samarium(III) bromide could have potential future applications in various chemical reactions and processes.

Mechanism of Action

Target of Action

Samarium(3+);tribromide is a crystalline compound of one samarium and three bromine atoms It’s worth noting that samarium (153sm) lexidronam, a chelated complex of samarium isotope, concentrates in areas with high bone turnover such as sites of metastases .

Mode of Action

Samarium sm 153 lexidronam targets the sites of new bone formation, concentrating in regions of the bone that have been invaded with metastatic tumor . The drug goes to the source of cancer bone pain and irradiates the osteoblastic tumor sites resulting in relief of pain .

Biochemical Pathways

It’s known that samarium sm 153 lexidronam affects the bone remodeling process, which involves the resorption of bone by osteoclasts and the formation of bone by osteoblasts .

Result of Action

Samarium sm 153 lexidronam is known to provide relief from bone pain associated with osteoblastic metastatic bone lesions .

Properties

| { "Design of the Synthesis Pathway": "The synthesis of Samarium(3+);tribromide can be achieved by reacting Samarium(III) oxide with hydrobromic acid in the presence of a reducing agent.", "Starting Materials": [ "Samarium(III) oxide (Sm2O3)", "Hydrobromic acid (HBr)", "Reducing agent (such as zinc powder or sodium borohydride)" ], "Reaction": [ "Step 1: Dissolve Samarium(III) oxide in hydrobromic acid to form Samarium(III) bromide.", "Step 2: Add the reducing agent to the reaction mixture to reduce Samarium(III) to Samarium(II).", "Step 3: Allow the reaction mixture to stand for several hours to complete the reduction process.", "Step 4: Add excess hydrobromic acid to the reaction mixture to convert Samarium(II) to Samarium(III).", "Step 5: Allow the excess hydrobromic acid to evaporate to obtain Samarium(III) bromide.", "Step 6: React Samarium(III) bromide with excess hydrobromic acid to obtain Samarium(III) tribromide.", "Step 7: Purify the product by recrystallization." ] } | |

| 13759-87-0 | |

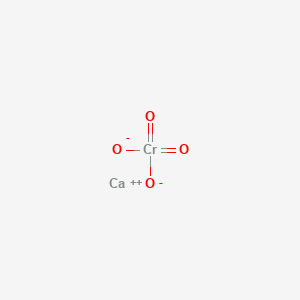

Molecular Formula |

Br3Sm |

Molecular Weight |

390.1 g/mol |

IUPAC Name |

tribromosamarium |

InChI |

InChI=1S/3BrH.Sm/h3*1H;/q;;;+3/p-3 |

InChI Key |

ICKYUJFKBKOPJT-UHFFFAOYSA-K |

SMILES |

[Br-].[Br-].[Br-].[Sm+3] |

Canonical SMILES |

Br[Sm](Br)Br |

| 13759-87-0 | |

Pictograms |

Irritant |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.